molecular formula C8H10O3S B13926917 5-(2-Hydroxypropan-2-yl)thiophene-3-carboxylic acid

5-(2-Hydroxypropan-2-yl)thiophene-3-carboxylic acid

Katalognummer: B13926917
Molekulargewicht: 186.23 g/mol
InChI-Schlüssel: SAJAFTYQNDZIRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Hydroxypropan-2-yl)thiophene-3-carboxylic acid is a thiophene derivative with a molecular formula of C8H10O3S Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxypropan-2-yl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Hydroxypropan-2-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carboxylic acid group to an alcohol or other functional groups.

    Substitution: This reaction can replace hydrogen atoms or other substituents on the thiophene ring with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Wirkmechanismus

The mechanism of action of 5-(2-Hydroxypropan-2-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene-2-carboxylic acid: Another thiophene derivative with similar structural properties but different functional groups.

    2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.

    Thiophene-3-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group at position 3.

Uniqueness

5-(2-Hydroxypropan-2-yl)thiophene-3-carboxylic acid is unique due to the presence of the hydroxypropan-2-yl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H10O3S

Molekulargewicht

186.23 g/mol

IUPAC-Name

5-(2-hydroxypropan-2-yl)thiophene-3-carboxylic acid

InChI

InChI=1S/C8H10O3S/c1-8(2,11)6-3-5(4-12-6)7(9)10/h3-4,11H,1-2H3,(H,9,10)

InChI-Schlüssel

SAJAFTYQNDZIRZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC(=CS1)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.